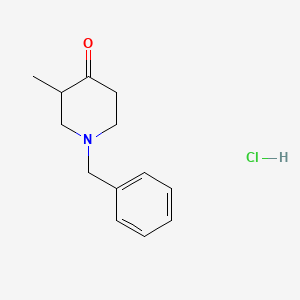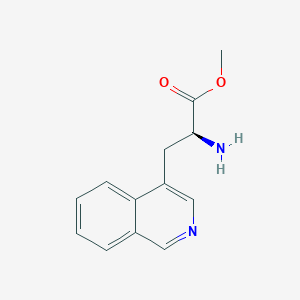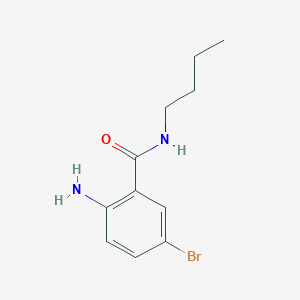
1-Benzyl-3-methylpiperidin-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-methylpiperidin-4-one hydrochloride is an organic compound with the chemical formula C13H18ClNO. It is typically found as a white crystalline powder and is soluble in water and organic solvents. This compound is known for its stability at room temperature and is often used as a reagent or catalyst in organic synthesis .
Preparation Methods
The synthesis of 1-Benzyl-3-methylpiperidin-4-one hydrochloride involves several steps of organic reactions. A common synthetic route includes:
Benzylation and Methylation: The initial steps involve the benzylation and methylation of piperidinone.
Hydrochloride Formation: The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt.
Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound through optimized reaction conditions and purification processes.
Chemical Reactions Analysis
1-Benzyl-3-methylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-methylpiperidin-4-one hydrochloride has a wide range of applications in scientific research:
Biology: This compound is utilized in the study of enzyme inhibitors and receptor binding assays.
Medicine: It serves as a precursor in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry: It is employed in the production of fine chemicals and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methylpiperidin-4-one hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with receptors, modulating their signaling pathways and affecting cellular responses .
Comparison with Similar Compounds
1-Benzyl-3-methylpiperidin-4-one hydrochloride can be compared with other similar compounds such as:
1-Benzyl-4-methylpiperidin-3-one: This compound lacks the hydrochloride group but shares similar structural features and reactivity.
1-Benzyl-3-piperidone: Another related compound used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable reagent in organic synthesis and research applications.
Properties
Molecular Formula |
C13H18ClNO |
|---|---|
Molecular Weight |
239.74 g/mol |
IUPAC Name |
1-benzyl-3-methylpiperidin-4-one;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-11-9-14(8-7-13(11)15)10-12-5-3-2-4-6-12;/h2-6,11H,7-10H2,1H3;1H |
InChI Key |
AEDMXQCGSBWHCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCC1=O)CC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methoxy-2-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12987741.png)
![6-Bromoimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B12987744.png)
![1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12987749.png)




![3,4-Dichloro-N-(2-methylnaphthalen-1-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B12987774.png)

![4-Hydroxy-7-[(3-nitrobenzoyl)amino]-2-naphthalenesulfonic acid](/img/structure/B12987781.png)

![6-(1-Benzylpyrrolidin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B12987789.png)

